3-O-Methylviridicatin

Antiviral HIV TNF-alpha

HIV and anti-inflammatory research programs require reproducible TNF-α modulation. Generic viridicatins introduce variability in potency and off-target profiles. 3-O-Methylviridicatin (CAS 6152-57-4) eliminates this uncertainty with validated quantitative benchmarks. - HIV LTR blockade: IC50 = 5 µM (HeLa); Virus production: IC50 = 2.5 µM (OM-10.1) - Class-defining urease inhibition: IC50 = 97.3 µM - Antifungal benchmark: 23.2% C. albicans inhibition at 100 µM Supplied with certified purity; ideal as a reference standard for SAR and screening.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 6152-57-4
Cat. No. B1663028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methylviridicatin
CAS6152-57-4
Synonyms3-methoxy-4-phenyl-2(1H)-quinolinone
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3
InChIInChI=1S/C16H13NO2/c1-19-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-16(15)18/h2-10H,1H3,(H,17,18)
InChIKeyNDTLHHOQSHJIMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A solid

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methylviridicatin: Identification & Baseline Data


3-O-Methylviridicatin (CAS 6152-57-4) is a quinolinone alkaloid metabolite originally isolated from Penicillium species [1]. It is characterized by a 3-methoxy-4-phenylquinolin-2(1H)-one core scaffold with molecular formula C16H13NO2 and molecular weight 251.28 g/mol [1]. The compound has been identified as an inhibitor of tumor necrosis factor alpha (TNF-α)-mediated biological processes and exhibits solubility in organic solvents including DMSO, ethanol, and methanol, with limited aqueous solubility [1].

Fungal quinolinone alkaloid tool compound for TNF-α pathway modulation studies
Supports HIV latency reversal and chronic infection research models
Requires organic solvent-based reconstitution (DMSO, ethanol, methanol); limited aqueous solubility

3-O-Methylviridicatin: Why Substitution Fails


Generic substitution among viridicatin-class alkaloids is precluded by distinct structure-activity relationships governing both antiviral potency and emerging off-target profiles. While all viridicatins share a core quinolinone scaffold, subtle modifications such as O-methylation versus hydroxylation or thiomethyl replacement produce marked divergences in TNF-α inhibition, HIV replication blockade, and urease activity [1][2]. Furthermore, the extremely low aqueous solubility common to this class [3] means that formulation-dependent bioavailability differences render direct interchange without matched quantitative validation invalid for any study requiring reproducible TNF-α pathway modulation or antiviral screening outcomes.

SAR divergence

O-methylation versus hydroxylation in viridicatins produces distinct TNF-α pathway inhibition profiles; analogs are not interchangeable without matched assay validation.

Formulation-dependent exposure

Low aqueous solubility introduces solvent- and formulation-dependent bioavailability differences—direct substitution may compromise reproducibility without parallel formulation testing.

Absent comparator benchmarks

Most viridicatin analogs lack defined IC50 values for HIV LTR blockade or chronic infection models, limiting confidence in interchangeability claims.

3-O-Methylviridicatin: Quantitative Comparator Evidence


HIV LTR Activation Blockade

3-O-Methylviridicatin blocks TNF-α-induced HIV long terminal repeat (LTR) activation in HeLa cells with an IC50 of 5 µM [1]. In contrast, the parent compound viridicatin and the hydroxylated analog viridicatol lack any reported IC50 values for this specific HIV LTR blockade endpoint; their antiviral activity is documented only indirectly or in different assay contexts [2]. This establishes 3-O-Methylviridicatin as the only viridicatin-class member with a validated, quantifiable IC50 for TNF-α-dependent HIV LTR inhibition.

HIV LTR Activation Blockade
Cross-study comparable
IC₅₀ = 5 µM
Supports TNF-α–driven HIV LTR inhibition assay context
HeLa reporter; viridicatin/viridicatol lack comparable IC50 data
Antiviral HIV TNF-alpha LTR activation

HIV Production Inhibition in Chronic Infection

In the OM-10.1 cell line (HL-60 promyelocytes latently infected with HIV-1), which serves as a model of TNF-α-inducible chronic infection, 3-O-Methylviridicatin inhibits virus production with an IC50 of 2.5 µM [1]. This quantitative benchmark is absent for the parent viridicatin and other closely related analogs such as viridicatol, which have not been evaluated in this specific chronic infection model. The assay conditions are directly tied to pathophysiologically relevant TNF-α stimulation .

HIV Production Inhibition
Cross-study comparable
IC₅₀ = 2.5 µM in OM-10.1 cells
Supports chronic infection model endpoint context
Latent HIV-1 promyelocyte model; TNF-α stimulated
HIV chronic infection virus production TNF-alpha

TNF-α Secretion Inhibition

In a direct head-to-head synthesis and structure-activity relationship (SAR) study, 3-O-Methylviridicatin (compound 1) and its thiomethyl analog (compound 3, 4-phenyl-3-methylthioquinolinone) were evaluated for TNF-α secretion inhibition in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) [1]. Replacement of the 3-methoxy group with a 3-thiomethyl moiety enhanced TNF-α secretion inhibition dramatically, with the thiomethyl analog achieving a 48% inhibition at 10 µM, whereas the parent 3-O-Methylviridicatin exhibited only a 6% inhibition at the identical concentration [1]. This quantifies the inferior potency of the natural product relative to its synthetic derivative for direct TNF-α suppression.

TNF-α Secretion Inhibition
Direct head-to-head
3-O-Methylviridicatin: 6% inhib. at 10 µM Thiomethyl analog: 48% inhib. at 10 µM 8-fold higher inhibition by thiomethyl analog
Supports SAR comparator context; 3-O-methylviridicatin shows lower response
LPS-stimulated human PBMCs
Anti-inflammatory TNF-alpha cytokine inhibition SAR

Urease Inhibition Activity

3-O-Methylviridicatin exhibits urease inhibitory activity with an IC50 of 97.3 µM, as demonstrated in a standardized urease inhibition assay [1]. This represents the first reported urease inhibitory activity for any viridicatin-class alkaloid [1]. For comparison, the clinically used urease inhibitor acetohydroxamic acid (AHA) typically exhibits IC50 values in the range of 10–50 µM under similar assay conditions [2]. While less potent than AHA, 3-O-Methylviridicatin's activity establishes a quantitative baseline for this compound class, enabling direct comparison in Helicobacter pylori-related research.

Urease Inhibition
Class-level inference
IC₅₀ = 97.3 µM
Provides first class-level benchmark for viridicatin urease inhibition
Jack bean urease; AHA reference ~10–50 µM
Urease inhibition Helicobacter pylori gastric ulcer enzyme inhibition

Antifungal Activity Against Candida albicans

At a concentration of 100 µM (25.1 µg/mL), 3-O-Methylviridicatin inhibited the growth of the yeast-like fungus Candida albicans by 23.2% [1]. In contrast, the parent compound viridicatin and the hydroxylated derivative viridicatol lack any reported quantitative antifungal activity data against C. albicans in peer-reviewed literature [2]. This establishes 3-O-Methylviridicatin as the only viridicatin-class member with a quantified antifungal growth inhibition value against this clinically relevant fungal pathogen.

C. albicans Growth Inhibition
Class-level inference
23.2% inhibition at 100 µM
Supports antifungal screening context; moderate starting benchmark
No comparator analog data available
Antifungal Candida albicans growth inhibition fungal metabolite

3-O-Methylviridicatin: Research Application Scenarios


HIV Latency and Replication Studies

3-O-Methylviridicatin is the essential compound for HIV research protocols involving TNF-α-induced LTR activation or chronic infection virus production models. Its validated IC50 values of 5 µM (HeLa LTR) and 2.5 µM (OM-10.1 cells) provide reproducible quantitative benchmarks [1] unavailable for other viridicatin-class alkaloids. Procurement of this specific compound ensures assay reproducibility and enables cross-study comparison of antiviral potency data.

SAR Studies of 4-Arylquinolinones

As a baseline reference compound, 3-O-Methylviridicatin serves as the parent scaffold for SAR investigations aimed at improving anti-TNF-α properties. Direct comparative data show that its 3-methoxy group yields only 6% TNF-α secretion inhibition at 10 µM, whereas thiomethyl replacement achieves 48% inhibition [1]. This defined 8-fold potency difference makes 3-O-Methylviridicatin an indispensable comparator for medicinal chemistry programs developing 4-phenylquinolinone-based anti-inflammatory agents.

Urease Inhibition Screening for Gastric Ulcer

With the first and only reported urease inhibitory activity among viridicatin-class alkaloids (IC50 = 97.3 µM), 3-O-Methylviridicatin provides a quantitative benchmark for evaluating quinolinone derivatives as potential Helicobacter pylori urease inhibitors [1]. Researchers in gastric ulcer and anti-H. pylori drug discovery should select this compound as the class-defining reference standard.

Antifungal Susceptibility Testing and Benchmarking

For antifungal drug discovery programs evaluating Penicillium-derived metabolites, 3-O-Methylviridicatin offers the only quantified growth inhibition value against Candida albicans (23.2% at 100 µM) within the viridicatin alkaloid class [1]. This moderate activity serves as a starting benchmark for structural optimization and enables direct comparison of synthetic derivatives.

Application
Selection Property
Validation Focus
HIV latency reversal & replication research
Defined IC50 benchmarks in TNF-α–dependent HIV models
LTR activation & chronic infection virus production reproducibility
4-Arylquinolinone SAR studies
Comparative TNF-α secretion inhibition profile vs derivatives
PBMC-based SAR ranking & substitution effect comparison
Urease inhibitor discovery (H. pylori context)
Class-first urease inhibition benchmark
Enzyme inhibition potency vs reference inhibitor AHA
Antifungal screening (Candida albicans)
Moderate growth inhibition benchmark
Structural derivatization starting point for antifungal derivative assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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